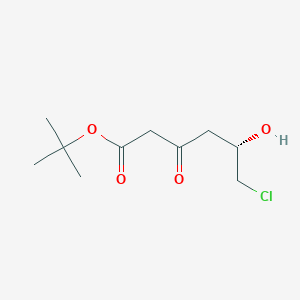

tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate

Description

Properties

IUPAC Name |

tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h8,13H,4-6H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRFCPQXWBDLRG-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)CC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC(=O)C[C@@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427414 | |

| Record name | tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154026-92-3 | |

| Record name | tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Keystone Chiral Intermediate: A Technical Guide to tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate

Abstract

This technical guide provides an in-depth analysis of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate, a pivotal chiral building block in contemporary pharmaceutical synthesis. Identified by its CAS number 154026-92-3 , this molecule is indispensable for the industrial production of leading statin drugs, including Rosuvastatin and Atorvastatin.[1] Its unique stereochemical configuration is paramount for the therapeutic efficacy of these cholesterol-lowering agents. This document will elucidate the compound's physicochemical properties, explore its synthesis methodologies with an emphasis on stereoselectivity, detail its critical role in drug development, and provide essential safety and handling protocols for laboratory and industrial settings.

Introduction: The Significance of Stereochemistry in Statin Synthesis

The biological activity of many pharmaceuticals is intrinsically linked to their three-dimensional structure. In the case of HMG-CoA reductase inhibitors, commonly known as statins, the precise stereochemistry of the side chain is a determining factor in their ability to effectively lower cholesterol.[1] this compound serves as a cornerstone intermediate, providing the necessary chiral framework for the synthesis of these life-saving drugs.[2][3] Its structure contains a hydroxyl group at the C-5 position with a specific (S)-configuration, which is crucial for the subsequent formation of the dihydroxyheptanoate side chain characteristic of many potent statins.[1] The presence of a chloro group at C-6 and a keto group at C-3 offers versatile handles for further chemical transformations.

Physicochemical Properties and Identification

A comprehensive understanding of the physical and chemical characteristics of this compound is fundamental for its effective use in synthesis and for quality control.

| Property | Value | Source |

| CAS Number | 154026-92-3 | [1][4] |

| Molecular Formula | C10H17ClO4 | [1][4] |

| Molecular Weight | 236.69 g/mol | [1][4] |

| IUPAC Name | This compound | [1] |

| Appearance | Pale Yellow to Pale Brown Oil | [5] |

| Solubility | Slightly soluble in Chloroform and Methanol | [5] |

| Storage Conditions | Hygroscopic, -20°C Freezer, Under inert atmosphere | [5] |

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis Methodologies: Achieving Chiral Purity

The synthesis of this compound is a critical step that dictates the enantiomeric purity of the final statin product. A key transformation is the stereoselective reduction of the ketone at the C-3 position to a hydroxyl group, leading to the formation of the corresponding diol, tert-butyl (3R, 5S)-6-chloro-3,5-dihydroxyhexanoate, another crucial intermediate.[6][7]

Catalytic Hydrogenation

One established method involves the catalytic hydrogenation of the ketone. This approach leverages chiral catalysts to ensure high stereoselectivity.

Experimental Protocol:

-

Dissolution: Dissolve this compound in a suitable organic solvent (e.g., methanol, ethanol, or tetrahydrofuran).

-

Catalyst Addition: Introduce a chiral ruthenium catalyst, such as Ru[(R)-TolBINAP]Cl2, under an inert atmosphere. The molar ratio of the substrate to the catalyst is typically maintained between 1:0.0003 and 1:0.0005.[8]

-

Hydrogenation: Pressurize the reaction vessel with hydrogen gas to 3-5 MPa.

-

Reaction Conditions: Maintain the reaction temperature between 40°C and 60°C for 4 to 7 hours.[8]

-

Work-up and Purification: Upon completion, the reaction mixture is carefully depressurized, and the catalyst is removed. The product, (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, is then isolated and purified using standard techniques like column chromatography.

The choice of a chiral catalyst like Ru[(R)-TolBINAP]Cl2 is deliberate; its binaphthyl phosphine ligand creates a chiral environment around the metal center, directing the hydrogenation to one face of the prochiral ketone, thus yielding the desired (3R) stereoisomer with high enantiomeric excess.

Caption: Catalytic hydrogenation workflow for the synthesis of the corresponding diol.

Biocatalytic Reduction

An increasingly favored approach, particularly for large-scale industrial synthesis, is the use of stereoselective carbonyl reductases.[6][9] This biocatalytic method offers several advantages, including high enantioselectivity, mild reaction conditions, and a reduced environmental footprint.[6]

Workflow:

-

Enzyme Source: A carbonyl reductase, often sourced from microorganisms like Escherichia coli, is employed.[6]

-

Cofactor Requirement: These enzymes typically require a nicotinamide cofactor (NADH or NADPH) for their activity.[7]

-

Reaction Setup: The reaction is carried out in an aqueous buffer system at a controlled temperature, often around 30°C.

-

Substrate Addition: The substrate, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, is added to the bioreactor.

-

Conversion and Isolation: The enzyme selectively reduces the ketone to the (3R)-alcohol, yielding the diol with high purity. The product is then extracted and purified.

The high substrate concentrations and product yields achievable with this method make it a cost-effective and efficient route for industrial production.[6]

Application in Rosuvastatin Synthesis

The primary and most significant application of this compound is as a key intermediate in the synthesis of Rosuvastatin.[10] The subsequent diol, (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, is further processed to construct the full side chain of the statin.

Caption: Simplified pathway from the title compound to the Rosuvastatin side chain.

Analytical Characterization

Ensuring the purity and identity of this compound is crucial. Standard analytical techniques are employed for this purpose.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the tert-butyl group, methylene protons, methine proton adjacent to the hydroxyl group, and the chloromethyl group. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and ketone, carbons of the tert-butyl group, and carbons of the hexanoate backbone. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (236.69 g/mol ) and characteristic fragmentation patterns. |

| Chiral HPLC | A single major peak indicating high enantiomeric purity. |

Safety and Handling

This compound is a chemical that should be handled with care in a laboratory setting.

-

Hazard Statements: It is reported to be toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects.[5]

-

Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is hygroscopic and should be protected from moisture.[5]

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[11]

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the importance of stereochemistry in modern drug design and development. Its efficient and stereoselective synthesis is a key enabler for the large-scale production of essential cholesterol-lowering medications. A thorough understanding of its properties, synthesis, and handling is paramount for researchers and professionals in the pharmaceutical industry.

References

-

tert-Butyl 6-Chloro-5(S)-hydroxy-3-oxohexanoate. Pharmaffiliates. Available from: [Link]

- Preparation method of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate. Google Patents.

-

Liu, Z. Q., Hu, Z. L., Zhang, X. J., Tang, X. L., Cheng, F., Xue, Y. P., Wang, Y. J., Wu, L., Yao, D. K., Zhou, Y. T., & Zheng, Y. G. (2017). Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield. Biotechnology progress, 33(3), 612–620. Available from: [Link]

-

This compound. LookChem. Available from: [Link]

-

tert-Butyl 6-Chloro-5(S)-hydroxy-3-oxohexanoate | CAS 154026-92-3. Veeprho. Available from: [Link]

- A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate. Google Patents.

-

Cas 154026-92-3,TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE. X-Chemical. Available from: [Link]

-

Liu, Z. Q., et al. (2017). Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield. Biotechnology Progress. Available from: [Link]

-

Asymmetric Synthesis of Tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate Using a Self-Sufficient Biocatalyst Based on Carbonyl Reductase and Cofactor Co-Immobilization. PubMed. (2019-09-21). Available from: [Link]

Sources

- 1. Buy this compound | 154026-92-3 [smolecule.com]

- 2. TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE CAS#: 154026-92-3 [m.chemicalbook.com]

- 3. Cas 154026-92-3,TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE | lookchem [lookchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE | 154026-92-3 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Asymmetric synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using a self-sufficient biocatalyst based on carbonyl reductase and cofactor co-immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN103483195A - Preparation method of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate - Google Patents [patents.google.com]

- 9. Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. veeprho.com [veeprho.com]

- 11. TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE - Safety Data Sheet [chemicalbook.com]

The Pivotal Intermediate: A Technical Guide to tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate

This guide provides an in-depth technical overview of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate, a chiral building block of significant importance in the pharmaceutical industry. Primarily intended for researchers, scientists, and professionals in drug development, this document will delve into the compound's core properties, synthesis, analytical characterization, and its critical role in the synthesis of life-saving medications.

Introduction: The Significance of a Chiral Synthon

This compound, with the CAS number 154026-92-3, is a chiral organic compound that has emerged as a cornerstone in the synthesis of statins, a class of drugs renowned for their efficacy in lowering cholesterol levels.[1] Its molecular structure, possessing specific stereochemistry at the C-5 position, is paramount to the biological activity of the final therapeutic agents.[1] This guide will elucidate the scientific principles and practical methodologies associated with this key intermediate.

Physicochemical Properties: A Data-Driven Profile

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective handling, application in synthesis, and for ensuring its stability and purity.

| Property | Value | Source |

| CAS Number | 154026-92-3 | [1][2] |

| Molecular Formula | C₁₀H₁₇ClO₄ | [1][2] |

| Molecular Weight | 236.69 g/mol | [1][2] |

| IUPAC Name | This compound | [3] |

| Appearance | Pale Yellow to Pale Brown Oil | [4] |

| Solubility | Slightly soluble in Chloroform and Methanol | [4] |

| Storage Conditions | Hygroscopic, -20°C Freezer, Under inert atmosphere | [4] |

Synthesis and Mechanism: Crafting the Chiral Core

The synthesis of this compound is a multi-step process that demands precise control over reaction conditions to achieve the desired stereochemistry. While various synthetic routes have been explored, a common approach involves the Blaise condensation.[5]

Synthetic Pathway Overview

A prevalent synthetic strategy involves the reaction of a protected (S)-4-chloro-3-hydroxybutanenitrile with the zinc enolate of a tert-butyl acetate derivative.[5] The protection of the hydroxyl group is crucial for the success of the reaction.[5]

Caption: Generalized synthetic pathway for this compound.

Detailed Experimental Protocol (Illustrative)

The following is an illustrative protocol based on established chemical principles for the synthesis of this compound.

Step 1: Protection of (S)-4-chloro-3-hydroxybutanenitrile

-

Dissolve (S)-4-chloro-3-hydroxybutanenitrile in an anhydrous aprotic solvent (e.g., dichloromethane).

-

Add a suitable protecting group reagent (e.g., tert-butyldimethylsilyl chloride) and a base (e.g., imidazole) at a controlled temperature (e.g., 0 °C).

-

Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

-

Work up the reaction mixture by washing with aqueous solutions and drying the organic layer.

-

Purify the protected product by column chromatography.

Step 2: Blaise Reaction

-

Activate zinc dust (e.g., with iodine or acid wash).

-

In a separate flask, dissolve tert-butyl bromoacetate in an anhydrous solvent (e.g., tetrahydrofuran).

-

Add the activated zinc to the tert-butyl bromoacetate solution and initiate the formation of the Reformatsky reagent (zinc enolate).

-

Cool the reaction mixture and add the protected (S)-4-chloro-3-hydroxybutanenitrile dropwise.

-

After the addition is complete, stir the reaction mixture at a specified temperature until the reaction is complete (monitored by TLC or HPLC).

-

Quench the reaction with a suitable acidic solution.

-

Extract the product with an organic solvent, wash, dry, and concentrate under reduced pressure.

Step 3: Deprotection and Final Product Formation

-

Dissolve the crude product from Step 2 in a suitable solvent.

-

Add a deprotecting agent (e.g., a fluoride source for silyl ethers) and stir until the protecting group is cleaved.

-

Work up the reaction mixture and purify the final product, this compound, typically by column chromatography.

Analytical Characterization: Ensuring Purity and Identity

The purity and structural integrity of this compound are critical for its use in pharmaceutical synthesis. A combination of analytical techniques is employed for its characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of the compound and for monitoring reaction progress.

-

Typical Column: Chiral stationary phase (e.g., cellulose or amylose derivatives) for enantiomeric purity analysis; C18 for purity assessment.

-

Mobile Phase: A mixture of hexane and isopropanol for chiral separations; acetonitrile and water for reverse-phase.

-

Detection: UV at a suitable wavelength (e.g., 210 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the chemical structure of the molecule.

-

¹H NMR: Provides information on the number and types of protons, their chemical environment, and coupling patterns. Expected signals would include those for the tert-butyl group, the methylene protons, the methine proton adjacent to the hydroxyl group, and the hydroxyl proton itself.

-

¹³C NMR: Reveals the number of unique carbon atoms in the molecule, including the carbonyl carbons of the ester and ketone, the carbon bearing the hydroxyl group, and the carbons of the tert-butyl group.

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, further confirming its identity.

Biological Significance and Application in Drug Development

The paramount importance of this compound lies in its role as a key intermediate in the synthesis of statins, such as rosuvastatin and atorvastatin.[1]

The Role in Statin Synthesis

This chiral building block provides the crucial (5S)-hydroxy stereocenter, which is essential for the biological activity of statins.[1] The subsequent synthetic steps typically involve the reduction of the ketone at the C-3 position to a hydroxyl group, followed by further transformations to construct the full statin molecule.[6][7][8]

Caption: Conversion of the ketoester to the diol, a key step in statin synthesis.

Mechanism of Action of Statins

Statins function by competitively inhibiting HMG-CoA reductase, a rate-limiting enzyme in the cholesterol biosynthesis pathway.[9][10][11] By blocking this enzyme, statins decrease the endogenous production of cholesterol in the liver.[9][10] This reduction in intracellular cholesterol leads to an upregulation of LDL receptors on the surface of liver cells, which in turn increases the clearance of LDL cholesterol from the bloodstream.[10]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

General Precautions: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hygroscopicity: The compound is hygroscopic and should be stored under an inert atmosphere to prevent degradation.[4]

-

Toxicology: Specific toxicological data for this compound is not extensively available. Therefore, it should be handled with the caution appropriate for a potentially hazardous chemical. Avoid inhalation, ingestion, and skin contact. In case of exposure, seek immediate medical attention.

Conclusion

This compound stands as a testament to the importance of chiral chemistry in modern drug development. Its precise stereochemical architecture is fundamental to the synthesis of some of the most widely prescribed and effective cholesterol-lowering medications. A thorough understanding of its properties, synthesis, and handling is essential for any scientist or researcher working in the field of medicinal chemistry and pharmaceutical development.

References

- Google Patents. Preparation method of tert-butyl (3R,5S)

- Google Patents.

-

PubMed. Production of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using carbonyl reductase coupled with glucose dehydrogenase with high space-time yield. [Link]

-

ResearchGate. Large-scale synthesis of tert- butyl ( 3R,5S )-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield | Request PDF. [Link]

- Google Patents. WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)

-

PubMed. Statins: mechanism of action and effects. [Link]

-

Lecturio. Statins | Concise Medical Knowledge. [Link]

-

PubChem. This compound | C10H17ClO4. [Link]

-

PubMed. Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield. [Link]

-

Taylor & Francis. Statins – Knowledge and References. [Link]

-

ClinPGx. Statin Pathway, Pharmacodynamics. [Link]

-

MySkinRecipes. tert-Butyl 6-Chloro-5(S)-hydroxy-3-oxohexanoate. [Link]

-

Pharmaffiliates. CAS No : 154026-92-3 | Product Name : tert-Butyl 6-Chloro-5(S)-hydroxy-3-oxohexanoate. [Link]

-

Veeprho. tert-Butyl 6-Chloro-5(S)-hydroxy-3-oxohexanoate | CAS 154026-92-3. [Link]

-

LookChem. Cas 154026-92-3,TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE. [Link]

Sources

- 1. Buy this compound | 154026-92-3 [smolecule.com]

- 2. Cas 154026-92-3,TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE | lookchem [lookchem.com]

- 3. This compound | C10H17ClO4 | CID 7022053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-Butyl 6-Chloro-5(S)-hydroxy-3-oxohexanoate [myskinrecipes.com]

- 5. WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate - Google Patents [patents.google.com]

- 6. CN103483195A - Preparation method of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate - Google Patents [patents.google.com]

- 7. Production of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using carbonyl reductase coupled with glucose dehydrogenase with high space-time yield - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Statins: mechanism of action and effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lecturio.com [lecturio.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

The Cornerstone of Statin Synthesis: A Technical Guide to tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate

An In-Depth Review for Chemical Researchers and Pharmaceutical Development Professionals

Introduction: The Strategic Importance of a Chiral Intermediate

In the landscape of cardiovascular therapeutics, statins remain a pillar of cholesterol management. The efficacy of synthetic statins, such as the widely prescribed Rosuvastatin and Atorvastatin, is critically dependent on the precise stereochemistry of their dihydroxyheptanoate side chain. This structural feature is essential for their potent inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] The synthesis of this crucial side chain relies on the use of high-purity chiral building blocks. Among these, tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate (CAS No. 154026-92-3) has emerged as a pivotal intermediate, valued for its role in establishing the correct stereochemical configuration at the C-5 position of the statin side chain.[1]

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical characterization of this compound, offering valuable insights for researchers and professionals engaged in the synthesis and development of statin-based active pharmaceutical ingredients (APIs).

Molecular Structure and Physicochemical Properties

This compound is a chiral organic compound with a molecular formula of C₁₀H₁₇ClO₄ and a molecular weight of 236.69 g/mol .[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 154026-92-3 | [2] |

| Molecular Formula | C₁₀H₁₇ClO₄ | [2] |

| Molecular Weight | 236.69 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Appearance | Pale yellow to pale brown oil | [3] |

| Solubility | Slightly soluble in chloroform and methanol | [3] |

| Storage Conditions | Hygroscopic, -20°C Freezer, Under inert atmosphere | [3] |

The structure features a tert-butyl ester, a ketone at the 3-position, a hydroxyl group at the 5-position with S-stereochemistry, and a terminal chloromethyl group. This combination of functional groups makes it a versatile synthon for further chemical transformations.

The Crucial Role in Statin Synthesis: A Mechanistic Perspective

The primary application of this compound is as a key intermediate in the synthesis of the side chain of several blockbuster statin drugs.[4][5] The (5S) stereocenter is paramount, as it dictates the final stereochemistry of the corresponding hydroxyl group in the active statin molecule, which is crucial for its binding to and inhibition of the HMG-CoA reductase enzyme.

The synthesis of the statin side chain typically involves the stereoselective reduction of the ketone at the C-3 position of this compound to yield the corresponding (3R, 5S)-dihydroxy intermediate, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate. This diol is then further elaborated to complete the statin side chain, which is subsequently attached to the core heterocyclic structure of the specific statin.

Synthesis of this compound: A Summary of Methodologies

The synthesis of this chiral keto-alcohol can be achieved through various strategies, with a significant focus on stereoselectivity. Two prominent approaches are enzymatic reduction and asymmetric chemical synthesis.

Biocatalytic Approach: Enzymatic Asymmetric Reduction

A highly efficient and environmentally benign method for the synthesis of this compound involves the asymmetric reduction of the corresponding diketo precursor, tert-butyl 6-chloro-3,5-dioxohexanoate. This biotransformation is often carried out using a carbonyl reductase or an alcohol dehydrogenase enzyme.

For instance, research has demonstrated the use of alcohol dehydrogenase from Lactobacillus brevis (LBADH) for the regio- and enantioselective reduction of the diketone precursor. This enzymatic approach offers high enantiomeric excess (>99.5%) for the desired (5S)-hydroxy product.

The workflow for such a biocatalytic process can be visualized as follows:

Caption: Biocatalytic synthesis of the target molecule via enzymatic reduction.

Chemical Synthesis Approach

Chemical synthesis routes often involve the use of chiral catalysts or chiral auxiliaries to induce the desired stereochemistry. While specific, detailed protocols for the direct synthesis of this compound are often proprietary, the general strategies can be inferred from the synthesis of similar compounds.

One common strategy involves the aldol condensation of a chiral building block with an appropriate acetate equivalent. Subsequent modifications can then lead to the desired product.

Subsequent Transformation: Stereoselective Reduction to the Diol Intermediate

Once this compound is obtained, the next critical step in the statin side-chain synthesis is the stereoselective reduction of the C-3 ketone to a hydroxyl group, yielding tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate. This reduction must be highly diastereoselective to ensure the formation of the desired syn-diol.

A patented method for this transformation involves the catalytic hydrogenation of this compound in an organic solvent.[6]

Experimental Protocol: Catalytic Hydrogenation

Warning: This procedure involves high-pressure hydrogenation and should only be performed by trained personnel in a suitable high-pressure reactor.

-

Catalyst and Substrate Preparation: In a suitable reaction vessel, dissolve this compound in an organic solvent such as methanol or ethanol. The molar ratio of the substrate to the catalyst, for example, Ru[(R)-TolBINAP]Cl₂, should be in the range of 1:0.0003 to 1:0.0005.[6]

-

Hydrogenation: The reaction is carried out under a hydrogen pressure of 3 to 5 MPa.[6]

-

Reaction Conditions: The reaction temperature is maintained between 40°C and 60°C for a duration of 4 to 7 hours.[6]

-

Work-up and Purification: After the reaction is complete, the pressure is carefully released. The organic solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up, typically involving extraction with a solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrated to yield the crude product. Further purification can be achieved by column chromatography if necessary.

Caption: Stereoselective reduction of the ketone to the corresponding diol.

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

Table 2: Key Analytical Techniques for Characterization

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation of proton environments. | Signals corresponding to the tert-butyl group, methylene protons, the methine proton adjacent to the hydroxyl group, and the chloromethyl protons. |

| ¹³C NMR | Confirmation of the carbon skeleton and functional groups. | Resonances for the ester carbonyl, ketone carbonyl, carbons of the tert-butyl group, and the carbons of the hexanoate chain. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak (or adducts) corresponding to the molecular weight of 236.69 g/mol . |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the hydroxyl (O-H stretch), ester carbonyl (C=O stretch), and ketone carbonyl (C=O stretch) groups. |

| Chiral HPLC | Determination of enantiomeric purity. | Separation of the (5S) and (5R) enantiomers to confirm the enantiomeric excess. |

While specific spectral data is often found in proprietary documentation, several commercial suppliers of this compound provide detailed certificates of analysis that include this information upon request.

Safety, Handling, and Storage

This compound is a chemical intermediate that requires careful handling in a laboratory or industrial setting.

Hazard Identification:

Based on available safety data, this compound is associated with the following hazards:

-

Toxic if swallowed, in contact with skin, or if inhaled. [3]

-

Suspected of causing genetic defects. [3]

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound is hygroscopic and should be stored under an inert atmosphere at -20°C.[3]

For comprehensive safety information, it is imperative to consult the latest Material Safety Data Sheet (MSDS) provided by the supplier.[7]

Conclusion

This compound is a fine chemical of significant strategic importance in the pharmaceutical industry. Its role as a key chiral building block for the synthesis of life-saving statin drugs underscores the necessity of robust and well-characterized synthetic routes. A thorough understanding of its chemical properties, synthesis, and handling is essential for any researcher or organization involved in the development and manufacturing of these critical medicines. The continued development of efficient and stereoselective synthetic methods for this and similar intermediates will undoubtedly contribute to the advancement of cardiovascular drug therapy.

References

- Preparation method of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate.

-

This compound | C10H17ClO4. PubChem. [Link]

-

Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield. PubMed. [Link]

-

This compound. LookChem. [Link]

- US7557238B2 - Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate.

-

Cas 154026-92-3,TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE. LookChem. [Link]

-

tert-Butyl 6-Chloro-5(S)-hydroxy-3-oxohexanoate | CAS 154026-92-3. Veeprho. [Link]

-

CAS No : 154026-92-3 | Product Name : tert-Butyl 6-Chloro-5(S)-hydroxy-3-oxohexanoate. Pharmaffiliates. [Link]

-

Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate - Patent US-7557238-B2. PubChem. [Link]

-

VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]

Sources

- 1. Buy this compound | 154026-92-3 [smolecule.com]

- 2. This compound | C10H17ClO4 | CID 7022053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE | 154026-92-3 [amp.chemicalbook.com]

- 4. Cas 154026-92-3,TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE | lookchem [lookchem.com]

- 5. TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE | 154026-92-3 [chemicalbook.com]

- 6. CN103483195A - Preparation method of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate - Google Patents [patents.google.com]

- 7. TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE - Safety Data Sheet [chemicalbook.com]

"tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate" molecular weight

An In-depth Technical Guide to tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate

Executive Summary

This technical guide provides a comprehensive overview of this compound, a chiral organic compound of significant interest in the pharmaceutical industry. Its molecular formula is C10H17ClO4, and it has a molecular weight of 236.69 g/mol .[1][2][3][4] The principal utility of this molecule lies in its role as a key intermediate in the synthesis of market-leading statins, such as Rosuvastatin and Atorvastatin.[1][4] These drugs are potent inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, and are fundamental in the management of hypercholesterolemia and the prevention of cardiovascular diseases.[1][4][5]

The specific (5S) stereochemistry of this building block is paramount, as it dictates the final stereochemical configuration of the statin side chain, which is essential for its therapeutic efficacy and biological activity.[1] This guide will delve into the chemical properties, mechanistic significance, synthesis, and handling of this compound, offering valuable insights for researchers, chemists, and professionals involved in drug development and organic synthesis.

Chemical Identity and Properties

A precise understanding of the chemical and physical properties of a synthetic intermediate is critical for its effective application in multi-step syntheses.

Nomenclature and Identifiers

-

Synonyms: (S)-tert-Butyl 6-chloro-5-hydroxy-3-oxohexanoate, (5S)-6-Chloro-5-hydroxy-3-oxo-hexanoic Acid 1,1-Dimethylethyl Ester, Tert-Butyl 6-chloro-5(S)-hydroxy-3-oxohexanoate, Rosuvastatin Impurity 140.[3][6]

Chemical Structure

The molecule features a hexanoate backbone with several key functional groups: a tert-butyl ester, a ketone at the 3-position, a hydroxyl group at the 5-position with a specific S-configuration, and a terminal chlorine atom.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C10H17ClO4 | [1][2][3][4][6] |

| Molecular Weight | 236.69 g/mol | [1][2][3][4][6] |

| CAS Number | 154026-92-3 | [1][2][3][4][6] |

| Appearance | Not specified (typically an oil or low-melting solid) | N/A |

| Storage Temperature | 2-8°C or -20°C | [6][7] |

The Role in Statin Synthesis: A Mechanistic Perspective

The primary value of this compound is its function as a pivotal chiral synthon for constructing the dihydroxyheptanoic acid side chain of statins.

The Stereochemical Imperative

The therapeutic action of statins is derived from their ability to competitively inhibit the HMG-CoA reductase enzyme. This inhibition is highly dependent on the precise three-dimensional arrangement of atoms in the drug molecule, particularly the stereochemistry of the hydroxyl groups on the side chain. The (5S) configuration of the hydroxyl group in this compound is the foundational chiral center from which the subsequent (3R, 5S) diol structure, critical for enzyme binding, is synthesized.[1] Using an intermediate with the correct, pre-defined stereochemistry avoids the need for difficult chiral separations later in the synthesis, making the process more efficient and cost-effective.

Pathway to Statin Side-Chain Core

This intermediate is not the final side chain itself but a precursor that undergoes a crucial stereoselective reduction of its ketone group. This transformation converts the 3-oxo group into a hydroxyl group with a specific (R) configuration, resulting in (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, the core side-chain structure for many statins.

Caption: Synthetic pathway from the title compound to the core statin side-chain.

Synthesis and Key Stereoselective Reduction

The most critical reaction involving this compound is the diastereoselective reduction of its 3-keto group to generate the corresponding (3R, 5S)-syn-diol. This can be achieved through both chemical and biological catalysis.

Chemical Catalysis Protocol: Catalytic Hydrogenation

A common method involves asymmetric hydrogenation using a chiral catalyst, such as a Ruthenium-BINAP complex.[8] This approach offers high yields and excellent stereoselectivity.

Objective: To synthesize tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate via catalytic hydrogenation.

Materials:

-

This compound

-

Ru[(R)-TolBINAP]Cl2 or a similar derivative catalyst

-

Anhydrous organic solvent (e.g., methanol, ethanol)

-

High-pressure hydrogenation reactor

-

Hydrogen gas (high purity)

Step-by-Step Protocol:

-

Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).

-

Charging the Reactor: Dissolve this compound in the chosen organic solvent inside the reactor.

-

Catalyst Addition: Add the Ru[(R)-TolBINAP]Cl2 catalyst. The molar ratio of substrate to catalyst is critical and typically ranges from 1:0.0003 to 1:0.0005.[8]

-

Hydrogenation: Seal the reactor. Pressurize with hydrogen gas to 3–5 MPa.[8]

-

Reaction Conditions: Heat the mixture to 40–60°C and maintain vigorous stirring for 4–7 hours.[8]

-

Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via TLC or HPLC to confirm the consumption of the starting material.

-

Work-up and Purification: Once the reaction is complete, cool the reactor, and carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by column chromatography to yield high-purity tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate.

Biocatalysis Protocol: Enzymatic Reduction

Biocatalysis offers a green and highly selective alternative to chemical methods. Carbonyl reductase enzymes are particularly effective for this transformation, operating under mild conditions.[9][10]

Objective: To synthesize tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using a stereoselective carbonyl reductase.

Materials:

-

This compound

-

Recombinant E. coli expressing a suitable carbonyl reductase (or the isolated enzyme)

-

Co-factor (e.g., NADPH or a glucose-based regeneration system for NADH/NADPH)

-

Buffer solution (e.g., phosphate buffer, pH 7.0)

-

Bioreactor or stirred-tank reactor

Step-by-Step Protocol:

-

Biocatalyst Preparation: Prepare a suspension of the whole-cell biocatalyst or a solution of the purified enzyme in the appropriate buffer.

-

Reaction Setup: In a bioreactor, add the buffer, the biocatalyst, and the co-factor regeneration system (if necessary).

-

Substrate Addition: Add the substrate, this compound. High substrate concentrations (up to 400 g/L) have been reported, but initial optimizations may start lower.[9]

-

Reaction Conditions: Maintain the temperature at approximately 30°C and ensure adequate mixing.[9] Maintain the pH of the reaction mixture.

-

Monitoring: Track the conversion of the substrate to the diol product using HPLC.

-

Work-up and Extraction: Upon completion, separate the biomass by centrifugation. Extract the product from the aqueous supernatant using an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate in vacuo. The final product can be further purified if necessary, often yielding excellent purity (>99.5% d.e.) and high chemical yield (>97%).[9]

Caption: Decision workflow for the stereoselective reduction of the title compound.

Safety, Handling, and Storage

While specific hazard data for this compound is not extensively published, standard laboratory precautions for handling chemical intermediates should be followed.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and direct contact with skin and eyes.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere. Recommended storage temperatures vary, with some suppliers suggesting refrigeration (2-8°C) and others recommending freezing (-20°C).[6][7]

-

Safety Data: It is designated for research use only and is not intended for diagnostic or therapeutic use.[11] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.[12]

Conclusion

This compound is more than a simple chemical intermediate; it is a testament to the power of stereocontrolled synthesis in modern drug development. Its role as a crucial building block for blockbuster statin drugs underscores the importance of chiral purity in achieving therapeutic efficacy. The well-established methods for its stereoselective reduction into the core statin side chain, using both advanced chemical catalysts and efficient biocatalytic systems, provide versatile and powerful tools for pharmaceutical manufacturing. Continued research into novel synthetic routes and applications for this and similar chiral synthons will remain a vital area of focus for the drug development community.

References

-

LookChem. This compound. [Link]

-

PubChem. This compound. [Link]

-

LookChem. Cas 154026-92-3, TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE. [Link]

-

Pharmaffiliates. tert-Butyl 6-Chloro-5(S)-hydroxy-3-oxohexanoate. [Link]

-

Veeprho. tert-Butyl 6-Chloro-5(S)-hydroxy-3-oxohexanoate | CAS 154026-92-3. [Link]

- Google Patents. Preparation method of tert-butyl (3R,5S)

-

ResearchGate. Large-scale synthesis of tert- butyl ( 3R,5S )-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield. [Link]

-

MySkinRecipes. tert-Butyl 6-Chloro-5(S)-hydroxy-3-oxohexanoate. [Link]

-

PubMed. Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield. [Link]

-

AHH Chemical. TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE. [Link]

- Google Patents.

Sources

- 1. Buy this compound | 154026-92-3 [smolecule.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | C10H17ClO4 | CID 7022053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 154026-92-3,TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE | lookchem [lookchem.com]

- 5. US7557238B2 - Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate - Google Patents [patents.google.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. tert-Butyl 6-Chloro-5(S)-hydroxy-3-oxohexanoate [myskinrecipes.com]

- 8. CN103483195A - Preparation method of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE - Safety Data Sheet [chemicalbook.com]

A Technical Guide to the Stereochemistry of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate: Synthesis, Analysis, and Application

Abstract

This technical guide provides an in-depth examination of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate, a critical chiral building block in pharmaceutical synthesis. The significance of its (5S) stereocenter is paramount, as it directly translates to the therapeutic efficacy of several blockbuster drugs, including the cholesterol-lowering statins rosuvastatin and atorvastatin.[1][2] This document details the prevalent stereoselective synthetic strategies, focusing on biocatalytic asymmetric reduction of the prochiral diketo-ester precursor. We will explore the underlying mechanisms of stereochemical control, present robust analytical methodologies for stereochemical verification, and contextualize the molecule's role as a valuable chiral synthon.[1] The protocols and insights herein are curated for researchers, chemists, and professionals in drug development and process chemistry.

Introduction: The Imperative of Chirality in Modern Pharmaceuticals

In drug design and development, stereochemistry is not a trivial detail; it is a fundamental determinant of pharmacological activity. For many drugs, only one enantiomer or diastereomer is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, cause harmful side effects.[1] this compound (hereafter referred to as (S)-CHOH) exemplifies this principle. It is a key intermediate whose precise three-dimensional structure, specifically the (S) configuration at the C5 position, is essential for the biological activity of the final active pharmaceutical ingredient (API).[1] These APIs, primarily HMG-CoA reductase inhibitors, rely on this specific stereochemistry for optimal binding to their enzymatic target.[1]

This guide offers a comprehensive overview of the critical aspects governing the stereochemistry of (S)-CHOH, from its creation to its confirmation.

Stereoselective Synthesis: Biocatalysis as the Method of Choice

While classical chemical methods for asymmetric synthesis exist, the industrial-scale production of (S)-CHOH and its derivatives is dominated by biocatalysis. This preference stems from the exceptional stereoselectivity, mild reaction conditions, and improved environmental footprint offered by enzymatic transformations.[3] The most common strategy involves the stereoselective reduction of the prochiral precursor, tert-butyl 6-chloro-3,5-dioxohexanoate.

The Biocatalytic Approach: Asymmetric Reduction

The core of the synthesis is the asymmetric reduction of the C5-ketone of the dioxo-precursor. This is typically achieved using ketoreductases (KREDs), a class of enzymes that exhibit high fidelity in delivering a hydride to one face of the carbonyl group, thus establishing the desired stereocenter.[4][5]

Causality in Experimental Design:

-

Biocatalyst Selection: The choice of microorganism or isolated enzyme is the most critical parameter. Whole-cell systems, such as those using Lactobacillus kefir or genetically engineered Escherichia coli, are often employed.[3][6][7] These cells contain reductases that preferentially produce the (5S)-alcohol. The advantage of whole-cell systems is the intrinsic cofactor regeneration (NADPH/NADH), which is essential for the reductase activity but can be prohibitively expensive to add exogenously.[3][8]

-

Reaction Conditions: Parameters such as pH, temperature, and substrate concentration are optimized to maximize enzyme activity and stability while ensuring high stereoselectivity. For instance, large-scale syntheses have been successfully performed at 30°C and pH 6.0.[9][10]

-

Substrate Loading: High substrate concentration is desirable for process efficiency but can lead to enzyme inhibition or substrate insolubility. Fed-batch processes, where the substrate is added incrementally, are often used to achieve high product titers without overwhelming the biocatalyst.[6][7]

Workflow for Biocatalytic Synthesis

The following diagram illustrates a typical workflow for the stereoselective synthesis of (S)-CHOH and its subsequent conversion to the key rosuvastatin intermediate, (3R, 5S)-CDHH.

Caption: Workflow for the two-step stereoselective reduction to form the dihydroxy statin side-chain intermediate.

Mechanism of Stereochemical Induction

The remarkable stereoselectivity of ketoreductases stems from the highly organized architecture of the enzyme's active site. The enzyme pre-organizes the substrate and the NADPH cofactor in a specific orientation that facilitates hydride transfer to only one face of the ketone.

The catalytic mechanism generally follows an ordered bi-bi kinetic model.[4]

-

Cofactor Binding: The NADPH cofactor binds first within a specific pocket of the enzyme.

-

Substrate Binding: The β-keto ester substrate then enters the active site and is positioned by a network of hydrogen bonds and hydrophobic interactions.

-

Hydride Transfer: A conserved tyrosine residue in the active site acts as a general acid, protonating the carbonyl oxygen. Simultaneously, the pro-R hydride from NADPH is transferred to the si-face of the C5 carbonyl carbon, establishing the (S) stereocenter.[4]

-

Product Release: The resulting (5S)-hydroxy product has a lower affinity for the active site and is released, followed by the oxidized NADP+, regenerating the enzyme for the next catalytic cycle.

This precise orchestration within the active site is the reason biocatalysis consistently delivers enantiomeric excess (ee) values often exceeding 99%.

Analytical Methods for Stereochemical Verification

Confirming the stereochemical integrity of (S)-CHOH is a critical quality control step. The primary technique for this is Chiral High-Performance Liquid Chromatography (HPLC).

Chiral HPLC

Chiral HPLC is the gold standard for separating and quantifying enantiomers.[11] It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are widely effective for this class of compounds.[12]

Table 1: Example Chiral HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | Polysaccharide-based CSP (e.g., CHIRAL ART Cellulose) | Provides the necessary chiral recognition for separation.[12] |

| Mobile Phase | n-Hexane / 2-Propanol (e.g., 90:10 v/v) | A non-polar/polar mixture that allows for good solubility and differential interaction with the CSP. The ratio is optimized to achieve baseline separation. |

| Flow Rate | 1.0 mL/min | A standard analytical flow rate for a 4.6 mm ID column, balancing resolution and analysis time. |

| Detection | UV at 210 nm | The ester carbonyl group provides sufficient UV absorbance for sensitive detection. |

| Column Temp. | 25 °C | Temperature is controlled to ensure reproducible retention times. |

Experimental Protocol: Determination of Enantiomeric Excess (% ee)

-

Standard Preparation: Prepare a solution of a racemic standard (containing both 5S and 5R enantiomers) at a known concentration (e.g., 1 mg/mL) in the mobile phase. Prepare a separate solution of the synthesized (S)-CHOH sample at the same concentration.

-

System Suitability: Inject the racemic standard. The system is suitable if the resolution between the two enantiomer peaks is greater than 1.5. Identify the retention times for the (5R) and (5S) enantiomers.

-

Sample Analysis: Inject the synthesized sample solution.

-

Data Acquisition: Integrate the peak areas for both enantiomers in the sample chromatogram.

-

Calculation: Calculate the enantiomeric excess using the following formula: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100 Where Area_S is the peak area of the desired (5S) enantiomer and Area_R is the peak area of the undesired (5R) enantiomer.

Self-Validation: A successful stereoselective synthesis, as described in the literature, should yield a product with a diastereomeric excess of >99% after the second reduction, which originates from an initial high enantiomeric purity of the (S)-CHOH intermediate.[3][6]

Conclusion

The stereochemistry of this compound is a masterclass in the application of modern asymmetric synthesis and analysis. The prevalence of biocatalytic methods, particularly the use of ketoreductases, underscores the field's shift towards greener, more efficient, and highly selective manufacturing processes.[3][13] For scientists and professionals in drug development, a thorough understanding of the principles governing the synthesis of this and similar chiral intermediates is not merely academic—it is essential for the creation of safe, effective, and economically viable pharmaceuticals. The robust analytical techniques available ensure that the stringent stereochemical requirements of these life-saving drugs can be confidently met and verified.

References

-

Haberland, J., et al. (2002). Asymmetric synthesis of tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate with Lactobacillus kefir. Applied Microbiology and Biotechnology. Available at: [Link]

-

Haberland, J., et al. (2002). Asymmetric synthesis of tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate with Lactobacillus kefir. Technical University of Munich Publication Server. Available at: [Link]

-

Liu, Z. Q., et al. (2017). Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield. Biotechnology Progress. Available at: [Link]

-

Xinghui. (Date not available). TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE. Xinghui Chemical. Available at: [Link]

-

Xue, Y. P., et al. (2020). Asymmetric Synthesis of Tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate Using a Self-Sufficient Biocatalyst Based on Carbonyl Reductase and Cofactor Co-Immobilization. Bioprocess and Biosystems Engineering. Available at: [Link]

-

Liu, Z. Q., et al. (2017). Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield. PubMed. Available at: [Link]

- Google Patents. (2014). A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate. Google Patents.

-

Xue, Y. P., et al. (2020). Asymmetric synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using a self-sufficient biocatalyst based on carbonyl reductase and cofactor co-immobilization. ResearchGate. Available at: [Link]

-

Ni, Y., et al. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Semantic Scholar. Available at: [Link]

-

Zhang, C. (2007). Asymmetric reduction of tert-butyl (S)-6-chloro-5-hydroxy-3-oxo-hexanoate catalyzed by yeast cells. ResearchGate. Available at: [Link]

-

Tang, S., et al. (2021). Structure-guided evolution of a ketoreductase for efficient and stereoselective bioreduction of bulky α-amino β-keto esters. Catalysis Science & Technology. Available at: [Link]

-

Höffken, H. W., et al. (2018). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PLoS One. Available at: [Link]

-

Stewart, J. D., et al. (2001). Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. Journal of the American Chemical Society. Available at: [Link]

-

Vanagel, M. A. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. D-Scholarship@Pitt. Available at: [Link]

-

Contente, M. L., & Paradisi, F. (2018). Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs. Molecules. Available at: [Link]

-

Phenomenex. (Date not available). Chiral HPLC Separations. Phenomenex Guidebook. Available at: [Link]

-

YMC. (Date not available). Efficient method development for chiral separation by using CHIRAL ART columns. YMC Technical Note. Available at: [Link]

Sources

- 1. Buy this compound | 154026-92-3 [smolecule.com]

- 2. Cas 154026-92-3,TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE | lookchem [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Asymmetric synthesis of tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate with Lactobacillus kefir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. portal.fis.tum.de [portal.fis.tum.de]

- 8. Asymmetric synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using a self-sufficient biocatalyst based on carbonyl reductase and cofactor co-immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. phx.phenomenex.com [phx.phenomenex.com]

- 12. ymc.co.jp [ymc.co.jp]

- 13. mdpi.com [mdpi.com]

The Linchpin of Chirality: A Technical Guide to the Role of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate in Rosuvastatin Synthesis

Abstract

Rosuvastatin, a leading synthetic statin, has profoundly impacted the management of hypercholesterolemia. Its intricate molecular architecture, particularly the stereochemistry of its dihydroxyheptenoate side chain, is paramount to its therapeutic efficacy as an HMG-CoA reductase inhibitor. This technical guide provides an in-depth exploration of a pivotal chiral intermediate, tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate, elucidating its critical role in establishing the correct stereochemistry of the rosuvastatin side chain. We will dissect the synthetic pathways leading to this key intermediate, delve into the mechanistic intricacies of its diastereoselective reduction, and contextualize its transformation within the broader landscape of the total synthesis of rosuvastatin. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the chemical strategies underpinning the manufacture of this blockbuster pharmaceutical.

Introduction: The Stereochemical Imperative of the Statin Side Chain

The biological activity of statins is intrinsically linked to the precise three-dimensional arrangement of the atoms in their 3,5-dihydroxyheptanoic acid side chain. This structural motif mimics the endogenous substrate of HMG-CoA reductase, enabling competitive inhibition of the enzyme and a subsequent reduction in cholesterol biosynthesis. For rosuvastatin, the desired stereoisomer possesses a (3R,5S) configuration in its side chain. The synthesis of this chiral fragment, therefore, necessitates a robust and stereocontrolled approach. This compound emerges as a cornerstone intermediate in this endeavor, providing a pre-installed chiral center at the C5 position and a strategically placed ketone for the subsequent introduction of the C3 hydroxyl group with the correct stereochemistry.

Synthesis of the Chiral Keystone: Preparation of this compound

The industrial synthesis of this crucial intermediate predominantly relies on a Reformatsky-type reaction, often referred to as a Blaise condensation in certain contexts. This approach constructs the six-carbon backbone of the side chain by coupling a C2 and a C4 fragment.

The Reformatsky/Blaise Condensation: A Step-by-Step Protocol

This reaction involves the formation of a zinc enolate of tert-butyl bromoacetate, which then undergoes nucleophilic addition to the nitrile group of (S)-4-chloro-3-hydroxybutanenitrile. The nitrile is typically derived from the readily available and inexpensive chiral building block, (S)-epichlorohydrin.

Experimental Protocol:

-

Activation of Zinc: In a flame-dried reactor under an inert atmosphere (e.g., nitrogen or argon), zinc powder is activated. This can be achieved by stirring the zinc powder in a suitable solvent like tetrahydrofuran (THF) for a period to ensure a reactive surface.

-

Formation of the Reformatsky Reagent: A solution of tert-butyl bromoacetate in THF is slowly added to the activated zinc suspension. The mixture is gently heated to initiate the formation of the organozinc reagent, the zinc enolate of tert-butyl bromoacetate.

-

Condensation Reaction: A solution of (S)-4-chloro-3-hydroxybutanenitrile in THF is then added dropwise to the freshly prepared Reformatsky reagent at room temperature. The reaction is typically refluxed for several hours to drive the condensation to completion.

-

Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of a mild acid (e.g., 2M HCl) to adjust the pH to 5-6. The product is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude this compound. Purification can be achieved through crystallization or column chromatography to yield the product with high chemical and optical purity.

Causality Behind Experimental Choices:

-

Zinc Activation: The activation of zinc is crucial to remove any passivating oxide layer and ensure the efficient formation of the organozinc reagent.

-

Inert Atmosphere: The use of an inert atmosphere is essential to prevent the highly reactive organozinc intermediate from reacting with atmospheric oxygen and moisture.

-

Controlled Addition: The slow, controlled addition of the reactants helps to manage the exothermicity of the reaction and prevent the formation of byproducts.

The Diastereoselective Reduction: Forging the syn-Diol

The pivotal transformation of this compound is the stereoselective reduction of the C3-keto group to a hydroxyl group, establishing the final (3R,5S) syn-diol configuration. This step is a testament to the elegance of modern asymmetric synthesis, with both chemical and biocatalytic methods being employed with remarkable success.

The Narasaka-Prasad Reduction: A Chelation-Controlled Approach

A widely utilized chemical method for this reduction is the Narasaka-Prasad reduction, which employs a borane reagent, typically diethylmethoxyborane (Et₂BOMe), in conjunction with a hydride source, commonly sodium borohydride (NaBH₄).

Mechanism of Stereocontrol:

The high syn-selectivity of the Narasaka-Prasad reduction is a direct consequence of chelation control. The diethylmethoxyborane coordinates to both the C5-hydroxyl group and the C3-keto group of the substrate, forming a rigid six-membered cyclic intermediate. This chelation locks the conformation of the molecule, and the hydride from sodium borohydride is delivered from the less sterically hindered face of the carbonyl, leading to the formation of the desired syn-diol.[1]

Experimental Protocol:

-

Chelation: this compound is dissolved in a mixture of dry THF and methanol and cooled to a low temperature (typically -78 °C) under an inert atmosphere. Diethylmethoxyborane (as a solution in THF) is then added dropwise.

-

Reduction: After a brief stirring period to allow for chelate formation, sodium borohydride is added portion-wise. The reaction is maintained at the low temperature for several hours.

-

Quenching and Work-up: The reaction is quenched by the addition of acetone followed by hydrogen peroxide. The product is then extracted, and the organic layer is washed, dried, and concentrated to yield tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate.

The Biocatalytic Advantage: Enzymatic Reductions

In recent years, enzymatic reductions have gained significant traction as a green and highly efficient alternative to chemical methods. Carbonyl reductases (KREDs) and whole-cell biocatalysts (e.g., yeast) have demonstrated exceptional stereoselectivity in the reduction of the β-ketoester.[2][3][4][5]

Advantages of Enzymatic Reduction:

-

Exceptional Stereoselectivity: Enzymes often provide enantiomeric and diastereomeric excesses exceeding 99%, leading to a product of very high optical purity.

-

Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous media at or near ambient temperature and pressure, reducing energy consumption and the need for specialized equipment.

-

Environmental Sustainability: The use of water as a solvent and the biodegradable nature of enzymes contribute to a more environmentally friendly process.

-

Process Safety: Enzymatic methods avoid the use of pyrophoric and hazardous reagents common in chemical reductions.

Industrial Implementation:

The industrial-scale application of enzymatic reductions has been made possible through the development of robust enzymes with high activity and stability, often engineered through directed evolution. Furthermore, efficient cofactor regeneration systems, often employing a coupled enzyme such as glucose dehydrogenase, are crucial for the economic viability of these processes.[4]

Comparative Analysis: Chemical vs. Enzymatic Reduction

| Feature | Narasaka-Prasad Reduction | Enzymatic Reduction |

| Stereoselectivity | High (typically >95% de) | Excellent (often >99% de) |

| Reagents | Diethylmethoxyborane, NaBH₄ | Carbonyl reductase, cofactor (e.g., NADPH), regeneration system |

| Reaction Conditions | Cryogenic temperatures (-78 °C) | Mild (ambient temperature and pressure) |

| Solvents | Anhydrous organic solvents (THF, methanol) | Aqueous media |

| Environmental Impact | Higher, due to organic solvents and borane reagents | Lower, greener process |

| Scalability | Well-established for large-scale synthesis | Increasingly implemented at industrial scale |

| Cost | Can be cost-effective, but reagents are hazardous | Initial enzyme development can be costly, but operational costs can be lower |

Elaboration of the Side Chain and Final Coupling

Following the successful diastereoselective reduction, the resulting tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate is further elaborated to complete the rosuvastatin side chain.

Protection and Transformation to the Side Chain Aldehyde

The syn-diol is often protected as an acetonide by reacting it with 2,2-dimethoxypropane or acetone in the presence of an acid catalyst. This protection strategy prevents unwanted side reactions in subsequent steps. The protected intermediate, tert-butyl 2-((4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate, is then converted to the corresponding aldehyde, a key fragment for the final coupling reaction.

The Wittig Reaction: Uniting the Side Chain and the Pyrimidine Core

The final carbon-carbon bond formation that connects the chiral side chain to the pyrimidine heterocycle is typically achieved through a Wittig reaction.[6][7][8] The pyrimidine core, as a phosphonium salt such as ((4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)methyl)triphenylphosphonium bromide, is deprotonated with a strong base to form the corresponding ylide. This ylide then reacts with the side chain aldehyde to form the rosuvastatin precursor with the desired (E)-alkene geometry.

Experimental Protocol Outline:

-

Ylide Formation: The pyrimidine phosphonium salt is suspended in a suitable solvent (e.g., DMSO) and treated with a base (e.g., potassium carbonate) to generate the ylide.

-

Wittig Coupling: A solution of the side chain aldehyde is added to the ylide, and the reaction mixture is heated to facilitate the olefination.

-

Deprotection and Saponification: The resulting protected rosuvastatin ester is then subjected to deprotection of the acetonide group (typically under acidic conditions) and saponification of the tert-butyl ester to the corresponding carboxylic acid.

-

Salt Formation: Finally, the rosuvastatin carboxylic acid is converted to its calcium salt to yield the active pharmaceutical ingredient.

Conclusion

The synthesis of rosuvastatin is a masterful demonstration of modern organic chemistry, where the precise control of stereochemistry is paramount. This compound stands as a testament to this principle, serving as a critical chiral building block that dictates the stereochemical outcome of the final drug molecule. The evolution of its synthesis and, in particular, the diastereoselective reduction of its keto group from sophisticated chemical methods to highly efficient and green biocatalytic processes, highlights the continuous drive for innovation in pharmaceutical manufacturing. A thorough understanding of the role and chemistry of this key intermediate is indispensable for professionals engaged in the development and production of this life-saving medication.

Visualizations

Overall Synthetic Pathway

Caption: Synthetic pathway to Rosuvastatin Calcium.

Mechanism of Narasaka-Prasad Reduction

Caption: Chelation control in Narasaka-Prasad reduction.

References

- Narasaka, K., & Pai, H. C. (1980). Stereoselective reduction of β-hydroxy ketones to 1,3-diols. Chemistry Letters, 9(11), 1415-1418.

- Chen, K. M., Hardtmann, G. E., Prasad, K., Repic, O., & Shapiro, M. J. (1987). 1, 3-syn-Diastereoselective reduction of β-hydroxy ketones with NaBH4 and triethylborane. Tetrahedron Letters, 28(2), 155-158.

- Časar, Z., Steinbücher, M., & Košmrlj, J. (2010). Lactone pathway to statins utilizing the Wittig reaction. The synthesis of rosuvastatin. The Journal of organic chemistry, 75(19), 6681–6684.

- Xiong, F., Wang, H., Yan, L., Han, S., Tao, Y., Wu, Y., & Chen, F. (2016). Stereocontrolled synthesis of rosuvastatin calcium via iodine chloride-induced intramolecular cyclization. Organic & biomolecular chemistry, 14(1), 147-153.

- Li, G., Liu, G., & Li, Y. (2015). Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction. Open Access Library Journal, 2(6), 1-7.

- Liu, Z. Q., Hu, Z. L., Zhang, X. J., Tang, X. L., Cheng, F., Xue, Y. P., ... & Zheng, Y. G. (2017). Large-scale synthesis of tert-butyl (3R, 5S)-6-chloro-3, 5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield. Biotechnology progress, 33(3), 612-620.

- Amidjojo, M., Franco-Lara, E., Nowak, A., Link, H., & Weuster-Botz, D. (2005). Asymmetric synthesis of tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate with Lactobacillus kefir. Applied microbiology and biotechnology, 69(1), 9-15.

- Wang, Y., et al. (2019). Production of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using carbonyl reductase coupled with glucose dehydrogenase with high space-time yield. Biotechnology Progress, 36(1), e2900.

- CN101613341B, Synthetic method of key intermediate of rosuvast

- WO2006100689A1, Process for preparation of rosuvast

- US7557238B2, Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexano

- EP3115367A1, Intermediate compound for preparing rosuvastatin calcium and method for preparing rosuvast

-

SynArchive. (n.d.). Narasaka-Prasad Reduction. Retrieved from [Link]

-

ResearchGate. (2017). Large-scale synthesis of tert-butyl ( 3R,5S )-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield. Retrieved from [Link]

-

PubMed. (2017). Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield. Retrieved from [Link]

-

PubMed. (2020). Production of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using carbonyl reductase coupled with glucose dehydrogenase with high space-time yield. Retrieved from [Link]

-

ResearchGate. (2009). Asymmetric reduction of tert-butyl (S)-6-chloro-5-hydroxy-3-oxo-hexanoate catalyzed by yeast cells. Retrieved from [Link]

-

PubMed. (2019). Asymmetric Synthesis of Tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate Using a Self-Sufficient Biocatalyst Based on Carbonyl Reductase and Cofactor Co-Immobilization. Retrieved from [Link]

-

PubMed. (2015). Highly efficient enzymatic synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate with a mutant alcohol dehydrogenase of Lactobacillus kefir. Retrieved from [Link]

-

ResearchGate. (2009). Asymmetric reduction of tert-butyl (S)-6-chloro-5-hydroxy-3-oxo-hexanoate catalyzed by yeast cells. Retrieved from [Link]

Sources

- 1. synarchive.com [synarchive.com]

- 2. researchgate.net [researchgate.net]

- 3. Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Production of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using carbonyl reductase coupled with glucose dehydrogenase with high space-time yield - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lactone pathway to statins utilizing the Wittig reaction. The synthesis of rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scirp.org [scirp.org]

- 8. scribd.com [scribd.com]

The Pivotal Role of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate in Statin Synthesis: A Technical Guide

Abstract

In the landscape of pharmaceutical manufacturing, the quest for enantiomerically pure compounds is paramount. This technical guide delves into the significance and application of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate, a cornerstone chiral building block in the synthesis of blockbuster statin drugs like Rosuvastatin and Atorvastatin.[1][2] We will explore its synthesis, focusing on the strategic asymmetric reduction of a prochiral diketone, and its subsequent highly stereoselective conversion into a key 1,3-syn-diol intermediate. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical and enzymatic strategies employed to harness the stereochemical intricacies of this vital molecule, supported by detailed protocols, mechanistic insights, and comparative data.

Introduction: The Imperative of Chirality in Statin Efficacy